molecular formula C22H20N2O2 B300123 2-(4-hydroxy-3,5-dimethylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone

2-(4-hydroxy-3,5-dimethylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone

Cat. No. B300123
M. Wt: 344.4 g/mol
InChI Key: NPRRZUQQVVUABQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-hydroxy-3,5-dimethylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone, also known as HDMP-28, is a synthetic compound that belongs to the class of phenylmorpholines. HDMP-28 is a potent stimulant that has gained popularity as a research chemical due to its effects on the central nervous system.

Mechanism of Action

2-(4-hydroxy-3,5-dimethylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin. It binds to the transporters that are responsible for removing these neurotransmitters from the synaptic cleft, thereby increasing their concentration in the brain. This leads to an increase in the release of these neurotransmitters, which results in a feeling of euphoria and increased energy.
Biochemical and Physiological Effects
2-(4-hydroxy-3,5-dimethylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone has been shown to have a range of biochemical and physiological effects on the central nervous system. It increases the release of dopamine, norepinephrine, and serotonin, which leads to an increase in heart rate, blood pressure, and body temperature. It also causes a decrease in appetite and an increase in wakefulness and alertness.

Advantages and Limitations for Lab Experiments

2-(4-hydroxy-3,5-dimethylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone has several advantages as a research chemical. It is relatively easy to synthesize and can be obtained in large quantities. It has also been shown to have a potent stimulant effect on the central nervous system, which makes it useful for studying the effects of neurotransmitters on behavior and cognition. However, 2-(4-hydroxy-3,5-dimethylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone has several limitations as well. It is a relatively new compound, and its long-term effects on the central nervous system are not well understood. It is also a potent stimulant and can be addictive, which makes it unsuitable for human consumption.

Future Directions

There are several future directions for research on 2-(4-hydroxy-3,5-dimethylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone. One area of research could focus on understanding the long-term effects of 2-(4-hydroxy-3,5-dimethylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone on the central nervous system. Another area of research could investigate the potential use of 2-(4-hydroxy-3,5-dimethylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone as a treatment for cognitive disorders such as ADHD. Additionally, research could be conducted to identify other potential therapeutic uses for 2-(4-hydroxy-3,5-dimethylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone.
Conclusion
In conclusion, 2-(4-hydroxy-3,5-dimethylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone is a synthetic compound that has gained popularity as a research chemical due to its effects on the central nervous system. It acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin, which leads to an increase in energy and euphoria. 2-(4-hydroxy-3,5-dimethylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone has several advantages as a research chemical, including its ease of synthesis and potent stimulant effects. However, it also has several limitations, including its potential for addiction and the lack of understanding of its long-term effects on the central nervous system. Future research on 2-(4-hydroxy-3,5-dimethylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone could focus on understanding its long-term effects and identifying potential therapeutic uses for the compound.

Synthesis Methods

2-(4-hydroxy-3,5-dimethylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone can be synthesized through a multi-step process that involves the reaction of 2,6-dimethyl-4-nitrophenol with 4-methylpropiophenone, followed by reduction and cyclization. The final product is obtained through purification and recrystallization. The synthesis of 2-(4-hydroxy-3,5-dimethylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone is relatively simple and can be performed in a laboratory setting.

Scientific Research Applications

2-(4-hydroxy-3,5-dimethylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone has been primarily used as a research chemical to study its effects on the central nervous system. It has been shown to increase the release of dopamine, norepinephrine, and serotonin, which are neurotransmitters that play a crucial role in regulating mood, motivation, and reward. 2-(4-hydroxy-3,5-dimethylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone has also been used to investigate its potential as a treatment for attention deficit hyperactivity disorder (ADHD) and other cognitive disorders.

properties

Product Name

2-(4-hydroxy-3,5-dimethylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone

Molecular Formula

C22H20N2O2

Molecular Weight

344.4 g/mol

IUPAC Name

2-(4-hydroxy-3,5-dimethylphenyl)-3-phenyl-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C22H20N2O2/c1-14-12-16(13-15(2)20(14)25)21-23-19-11-7-6-10-18(19)22(26)24(21)17-8-4-3-5-9-17/h3-13,21,23,25H,1-2H3

InChI Key

NPRRZUQQVVUABQ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1O)C)C2NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4

Canonical SMILES

CC1=CC(=CC(=C1O)C)C2NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4

Origin of Product

United States

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